Sodium nitroprussiate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

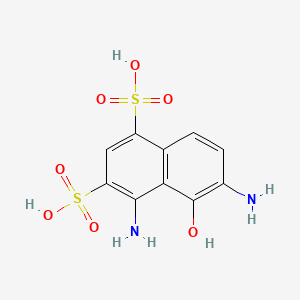

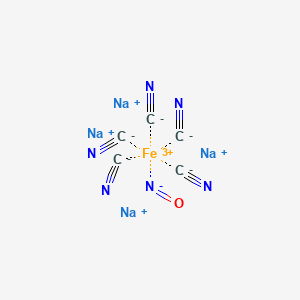

Sodium nitroprussiate, also known as sodium pentacyanidonitrosylferrate (III), is a chemical compound with the formula Na₂[Fe(CN)₅NO]. It is a red-colored crystalline solid that is highly soluble in water. This compound is widely used in medicine, particularly as a vasodilator to manage acute hypertensive crises and heart failure. It is also employed in various scientific research applications due to its ability to release nitric oxide, a potent signaling molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium nitroprussiate is typically synthesized by reacting sodium ferrocyanide with nitric acid and then with sodium hydroxide

Industrial Production Methods: In industrial settings, this compound is produced by dissolving sodium ferrocyanide in water, followed by the addition of nitric acid. The mixture is then treated with sodium hydroxide to precipitate the desired product. The resulting compound is filtered, washed, and dried to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to form various iron complexes.

Substitution: The cyanide ligands in this compound can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reactions: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia.

Major Products Formed:

Oxidation: Formation of ferricyanide complexes.

Reduction: Formation of ferrous complexes.

Substitution: Formation of various substituted nitroprussiate complexes.

Applications De Recherche Scientifique

Sodium nitroprussiate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of methyl ketones, amines, and thiols.

Biology: Employed in studies involving nitric oxide signaling pathways.

Medicine: Utilized as a vasodilator to manage acute hypertensive crises and heart failure.

Industry: Used in the synthesis of other chemical compounds and as a catalyst in various industrial processes.

Mécanisme D'action

Sodium nitroprussiate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of vascular smooth muscles and subsequent vasodilation. The compound primarily targets the vascular system, reducing both preload and afterload, which helps in managing high blood pressure and heart failure.

Comparaison Avec Des Composés Similaires

Sodium nitrite: Another nitric oxide donor used in medicine.

Nitroglycerin: A well-known vasodilator used to treat angina and heart failure.

Isosorbide dinitrate: Used for the prevention and treatment of angina pectoris.

Uniqueness of Sodium Nitroprussiate: this compound is unique due to its rapid onset of action and short duration of effect, making it ideal for acute medical situations. Unlike other nitric oxide donors, it is highly soluble in water and can be administered intravenously for immediate results.

Propriétés

Numéro CAS |

63919-22-2 |

|---|---|

Formule moléculaire |

C5FeN6Na4O+ |

Poids moléculaire |

307.90 g/mol |

Nom IUPAC |

tetrasodium;iron(3+);nitroxyl anion;pentacyanide |

InChI |

InChI=1S/5CN.Fe.NO.4Na/c5*1-2;;1-2;;;;/q5*-1;+3;-1;4*+1 |

Clé InChI |

BQMKAHQKDSZAIQ-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Na+].[Na+].[Fe+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.